MD-224

- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。

- 品質商品を競争力のある価格で提供し、研究に集中できます。

概要

説明

作用機序

MD-224は、腫瘍抑制遺伝子p53の阻害を解除することで、MDM2の迅速な分解を誘導することによって効果を発揮します . これにより、p53が活性化され、細胞周期停止とアポトーシスに関与する遺伝子の転写を開始することができます . 関与する分子標的には、分解プロセスを促進するCereblonとMDM2のリガンドが含まれます .

類似の化合物との比較

類似の化合物

MI-1061: MDM2分解剤の設計に使用される別のMDM2阻害剤.

タリドミドとレナリドミド: 初期のMDM2分解剤の設計に使用されました.

This compoundの独自性

This compoundは、MDM2分解剤としての高い効力と効果においてユニークです。 1ナノモル未満の濃度でMDM2の迅速な分解を達成し、これは他の類似の化合物よりも大幅に低いです . さらに、this compoundはin vivoで完全で持続的な腫瘍退縮を示しており、抗がん剤としてさらに開発を進めるための有望な候補です .

生化学分析

Biochemical Properties

MD-224 effectively induces rapid degradation of MDM2 at concentrations less than 1 nM in human leukemia cells . It interacts with the MDM2 protein, a primary endogenous cellular inhibitor of the tumor suppressor p53 . The interaction between this compound and MDM2 leads to the degradation of MDM2, thus allowing the p53 protein to exert its tumor suppressor effects .

Cellular Effects

This compound has a significant impact on various types of cells and cellular processes. It influences cell function by impacting cell signaling pathways, gene expression, and cellular metabolism . In human leukemia cells, this compound induces rapid degradation of MDM2 and concurrently accumulation of p53 protein .

Molecular Mechanism

This compound exerts its effects at the molecular level through binding interactions with the MDM2 protein . This binding leads to the degradation of MDM2, thus freeing the p53 protein to perform its role as a tumor suppressor . The degradation of MDM2 and the subsequent increase in p53 levels result in the inhibition of cell growth and induction of apoptosis in p53 wild-type leukemia cells .

Temporal Effects in Laboratory Settings

This compound shows a change in its effects over time in laboratory settings. A single dose of this compound effectively induces MDM2 degradation and p53 activation in the RS4;11 leukemia xenograft tissue with the effect persisting for more than 24 hours .

Dosage Effects in Animal Models

In animal models, the effects of this compound vary with different dosages . At a dosage of 50 mg/kg administered intravenously every other day for 3 weeks in RS4;11 leukemia xenograft mouse models, this compound showed complete tumor regression and did not cause weight loss or other signs of toxicity .

Metabolic Pathways

It is known that this compound interacts with the MDM2 protein, which plays a crucial role in the regulation of the p53 tumor suppressor .

Transport and Distribution

Given its ability to induce rapid degradation of MDM2 in human leukemia cells, it can be inferred that this compound is able to reach and interact with its target proteins effectively .

Subcellular Localization

Given its interaction with the MDM2 protein, it is likely that this compound localizes to the same subcellular compartments as MDM2 .

準備方法

合成経路および反応条件

MD-224は、CereblonとMDM2のリガンドを結合させる一連の化学反応によって合成されます . 合成経路は一般的に、クリックケミストリー、特に銅触媒アジド-アルキン環状付加(CuAAC)を用いて2つのリガンドを結合します . 反応条件は、最終生成物の高収率と純度を確保するために慎重に制御されます。

工業生産方法

This compoundの工業生産は、ラボでの合成と同じ原理を用いた大規模合成によって行われ、効率性とスケーラビリティが最適化されています。 これには、自動反応器と精製システムを使用して品質と収率の一貫性を確保することが含まれます .

化学反応の分析

反応の種類

MD-224は、以下を含むいくつかの種類の化学反応を受けます。

分解反応: ヒト白血病細胞で1ナノモル未満の濃度でMDM2の迅速な分解を誘導します.

環状付加反応: 合成には、銅触媒アジド-アルキン環状付加(CuAAC)を使用します.

一般的な試薬と条件

主要な製品

これらの反応の主要な生成物は、this compoundそのものであり、これは非常に強力なMDM2分解剤です .

科学研究の応用

This compoundは、以下を含む幅広い科学研究の応用を有します。

科学的研究の応用

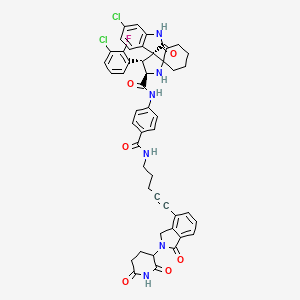

MD-224 is a proteolysis targeting chimera (PROTAC) molecule designed to degrade the human murine double minute 2 (MDM2) protein, a primary inhibitor of the tumor suppressor p53 . It is a promising anticancer agent that has shown encouraging results in preclinical studies .

Scientific Research Applications

This compound has several potential applications in scientific research, particularly in cancer research .

Preclinical studies this compound has demonstrated significant antitumor activity in preclinical studies . In an RS4;11 xenograft tumor model in mice, this compound achieved complete and durable tumor regression at well-tolerated doses . It has also proven to be a very potent inhibitor of cell growth in a panel of leukemia cell lines carrying wild-type p53 .

Mechanism of action this compound works by inducing rapid degradation of MDM2 at nanomolar concentrations in human leukemia cells . Studies show that this compound is more potent than the MDM2 inhibitor, MI-1061, in the induction of p53 activation and inhibition of cell growth in RS4;11 and MV4;11 cell lines . The degradation of MDM2 induced by this compound can be blocked by lenalidomide, a cereblon ligand, as well as a proteasome inhibitor and a neddylation inhibitor .

Specificity for p53 wild-type cells this compound inhibits the growth of leukemia cells carrying wild-type p53, but not p53 mutants . This selectivity could be valuable in developing targeted therapies for cancers with wild-type p53 .

類似化合物との比較

Similar Compounds

MI-1061: Another MDM2 inhibitor used in the design of MDM2 degraders.

Thalidomide and Lenalidomide: Used in the design of initial MDM2 degraders.

Uniqueness of MD-224

This compound is unique in its high potency and efficacy as an MDM2 degrader. It achieves rapid degradation of MDM2 at concentrations less than 1 nanomolar, which is significantly lower than other similar compounds . Additionally, this compound has shown complete and durable tumor regression in vivo, making it a promising candidate for further development as an anticancer agent .

生物活性

MD-224 is a novel compound designed as a proteolysis-targeting chimera (PROTAC) that specifically targets the murine double minute 2 (MDM2) protein, a key negative regulator of the tumor suppressor p53. The compound has shown significant promise as an anticancer agent, particularly in the treatment of leukemia, by inducing rapid degradation of MDM2 and subsequently activating p53 pathways.

This compound operates by promoting the degradation of MDM2, which in turn leads to the stabilization and activation of p53, a crucial protein involved in regulating the cell cycle and apoptosis. This mechanism is critical for restoring the tumor-suppressive functions of p53 in cancer cells that express wild-type p53.

Efficacy in Cell Lines

Research has demonstrated that this compound exhibits potent inhibitory effects on cell growth across various leukemia cell lines. The following table summarizes its efficacy:

| Cell Line | IC50 (nM) | Effect on MDM2 | Effect on p53 |

|---|---|---|---|

| RS4;11 | 1.5 | Induces rapid degradation | Accumulation observed |

| MV4;11 | <1 | Significant depletion | Enhanced activation |

| Other leukemia lines | Low nanomolar values | Effective induction | Stabilization |

The IC50 value indicates the concentration required to inhibit cell growth by 50%, highlighting this compound's potency compared to other MDM2 inhibitors.

In Vivo Studies

In vivo studies using RS4;11 xenograft models in mice have shown that this compound can achieve complete and durable tumor regression at well-tolerated doses. This reinforces its potential as a therapeutic agent in clinical settings.

Comparative Studies with Other Agents

In comparative studies, this compound was found to be significantly more effective than traditional MDM2 inhibitors like MI-1061. For instance, when pretreated with lenalidomide, which blocks MDM2 degradation, the efficacy of this compound was notably diminished, suggesting its mechanism relies heavily on MDM2 degradation rather than mere inhibition.

Proteasome Dependency

Further investigations revealed that the degradation of MDM2 induced by this compound is proteasome-dependent. Inhibition of the proteasome or neddylation pathways resulted in reduced MDM2 degradation, indicating that these pathways are critical for the action of this compound.

特性

InChI |

InChI=1S/C48H43Cl2FN6O6/c49-29-16-19-34-36(25-29)54-46(63)48(34)39(32-12-8-13-35(50)40(32)51)41(56-47(48)22-4-2-5-23-47)44(61)53-30-17-14-28(15-18-30)42(59)52-24-6-1-3-9-27-10-7-11-31-33(27)26-57(45(31)62)37-20-21-38(58)55-43(37)60/h7-8,10-19,25,37,39,41,56H,1-2,4-6,20-24,26H2,(H,52,59)(H,53,61)(H,54,63)(H,55,58,60)/t37?,39-,41+,48+/m0/s1 |

Source

|

|---|---|---|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

ZLGNYFOIDAVMHY-MPKOGUQCSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CCC2(CC1)C3(C(C(N2)C(=O)NC4=CC=C(C=C4)C(=O)NCCCC#CC5=C6CN(C(=O)C6=CC=C5)C7CCC(=O)NC7=O)C8=C(C(=CC=C8)Cl)F)C9=C(C=C(C=C9)Cl)NC3=O |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

C1CCC2(CC1)[C@@]3([C@H]([C@@H](N2)C(=O)NC4=CC=C(C=C4)C(=O)NCCCC#CC5=C6CN(C(=O)C6=CC=C5)C7CCC(=O)NC7=O)C8=C(C(=CC=C8)Cl)F)C9=C(C=C(C=C9)Cl)NC3=O |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C48H43Cl2FN6O6 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

889.8 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Q1: What is the mechanism of action of MD-224?

A1: this compound is a first-in-class, small-molecule degrader that works through the proteolysis targeting chimera (PROTAC) concept. [, ] It acts by inducing the degradation of the human murine double minute 2 (MDM2) protein, a key negative regulator of the tumor suppressor protein p53. [, ] Instead of merely inhibiting MDM2 like traditional inhibitors, this compound facilitates its interaction with the cellular protein degradation machinery, ultimately leading to its degradation. [] This degradation then allows for the activation of p53 and subsequent tumor suppression. []

Q2: How potent is this compound compared to other MDM2 inhibitors?

A2: this compound exhibits remarkable potency in degrading MDM2. Studies have shown that it can induce rapid MDM2 degradation at concentrations below 1 nM in human leukemia cells. [, ] It has demonstrated an IC50 value of 1.5 nM in inhibiting the growth of RS4;11 cells, indicating significantly higher potency compared to the MDM2 inhibitor MI-1061. [] This increased potency translates to greater efficacy in inhibiting cell growth and inducing apoptosis in leukemia cells. []

Q3: What is the significance of this compound’s in vivo activity?

A3: this compound has shown promising results in preclinical in vivo studies. In a mouse model bearing RS4;11 xenograft tumors, this compound successfully induced MDM2 degradation and p53 activation in the tumor tissues. [] Furthermore, it achieved complete and durable tumor regression at well-tolerated doses. [, ] These findings highlight the potential of this compound as a new therapeutic agent for treating acute leukemia and possibly other types of cancer. []

Q4: What are the structural components of this compound and how do they relate to its activity?

A4: While the specific structural details of this compound are not provided in the abstracts provided, it is designed as a PROTAC molecule, indicating that it consists of three key components: []

- An MDM2-binding moiety: This portion of this compound likely originates from a potent MDM2 inhibitor, potentially MI-1061, as mentioned in the research. []

- An E3 ligase ligand: The research suggests that this compound utilizes either thalidomide or lenalidomide as the E3 ligase ligand, which are known to bind cereblon, an E3 ubiquitin ligase. []

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。